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Compound of Interest

Compound Name: PHT-7.3

Cat. No.: B2579584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of

PHT-7.3 analogs, a class of molecules targeting the Connector Enhancer of Kinase Suppressor

of Ras 1 (Cnk1). PHT-7.3 has emerged as a selective inhibitor of the Cnk1 pleckstrin homology

(PH) domain, demonstrating preferential activity against cancer cells harboring mutant KRas.

This document summarizes the quantitative data, details key experimental methodologies, and

visualizes the relevant biological pathways to facilitate further research and development in this

area.

Core Findings and Data Summary
PHT-7.3 was identified through the optimization of a precursor compound, PHT-7.0. A series of

analogs were synthesized by modifying the ester side arm to enhance potency and

pharmacokinetic properties.[1] PHT-7.3, a dioxane analog, exhibited the highest binding affinity

for the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM.[1][2] This selective binding

prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby

inhibiting downstream signaling pathways.[1][3]

Quantitative Data of PHT-7.3 and Analogs
The following table summarizes the available quantitative data for PHT-7.3 and its precursor.

While a full series of analogs were synthesized, the detailed quantitative data for each is

primarily available in the supplementary materials of the source publication.
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Compound Description

Binding
Affinity (Kd) to
Cnk1 PH
Domain

Cell Growth
Inhibition
(IC50)

Notes

PHT-7.0
Precursor

compound

Data not publicly

available in

snippets

Active against

some mut-KRas

cells

Modified at the

ester side arm to

generate

analogs.[1]

PHT-7.3 Dioxane analog 4.7 μM

> 100 μM in

normal cells;

active in 7 out of

12 mut-KRas

NSCLC cell lines

Selected for

further in vivo

studies due to

favorable

properties.[1]

PHT-7.10 Analog

Binding

confirmed by

SPR

Inhibits

proliferation of

some mut-KRas

cells

Tested alongside

PHT-7.0 and

PHT-7.3.[1]

In vivo, PHT-7.3 demonstrated cytostatic antitumor activity in mut-KRas(G12S) A549 and mut-

KRasG12V H441 xenograft models when administered daily at 200 mg/kg intraperitoneally for

up to 20 days.[1] No significant antitumor activity was observed in a wild-type KRas H1975

NSCLC xenograft model.[1]

Signaling Pathway and Mechanism of Action
PHT-7.3 exerts its selective antitumor activity by disrupting the Cnk1-mutant KRas signaling

axis. Cnk1 is a scaffold protein that, through its PH domain, binds to phosphoinositides at the

plasma membrane. This localization facilitates its interaction with and stabilization of mutant

KRas, promoting downstream signaling cascades that drive cell proliferation and survival,

including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1][4]

PHT-7.3 competitively binds to the phosphoinositide-binding pocket of the Cnk1 PH domain.[4]

[5] This prevents the recruitment of Cnk1 to the plasma membrane, thereby inhibiting its

interaction with mutant KRas and suppressing the oncogenic signaling.
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Mechanism of Action of PHT-7.3
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SPR Experimental Workflow
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Cell Viability Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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